

Synthesis of (2-Bromophenyl)urea: An Application Note and Protocol

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Compound of Interest

Compound Name: (2-Bromophenyl)urea

Cat. No.: B1329827

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of **(2-Bromophenyl)urea**, a valuable building block in medicinal chemistry and drug discovery. The straightforward procedure, adapted from a well-established method for analogous aryl ureas, utilizes readily available starting materials and reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for **(2-Bromophenyl)urea**.

Parameter	Value	Reference
CAS Number	13114-90-4	[1]
Molecular Formula	C ₇ H ₇ BrN ₂ O	[1]
Molecular Weight	215.05 g/mol	[1]
Appearance	White to off-white crystalline powder	
Purity	>98.0%	[2]
Melting Point	165-168 °C	
Yield (Crude)	85-95%	

Experimental Protocol

This protocol is adapted from the synthesis of p-bromophenylurea and is expected to give a high yield of the desired product.^[3]

Materials:

- 2-Bromoaniline
- Sodium cyanate (or Potassium cyanate)
- Glacial acetic acid
- Deionized water
- Ethanol

Equipment:

- Beaker (1 L)
- Stirring apparatus (magnetic stirrer or overhead stirrer)
- Ice bath
- Büchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- **Preparation of the 2-Bromoaniline Solution:** In a 1 L beaker, dissolve 2-bromoaniline (0.5 mol, 86 g) in a mixture of glacial acetic acid (240 mL) and water (480 mL). Stir the mixture until the 2-bromoaniline is completely dissolved. If necessary, gently warm the mixture to 35 °C to aid dissolution.
- **Preparation of the Sodium Cyanate Solution:** In a separate beaker, dissolve sodium cyanate (1.0 mol, 65 g) in water (450 mL) at 35 °C.^[3] Note that potassium cyanate (1.0 mol, 81 g)

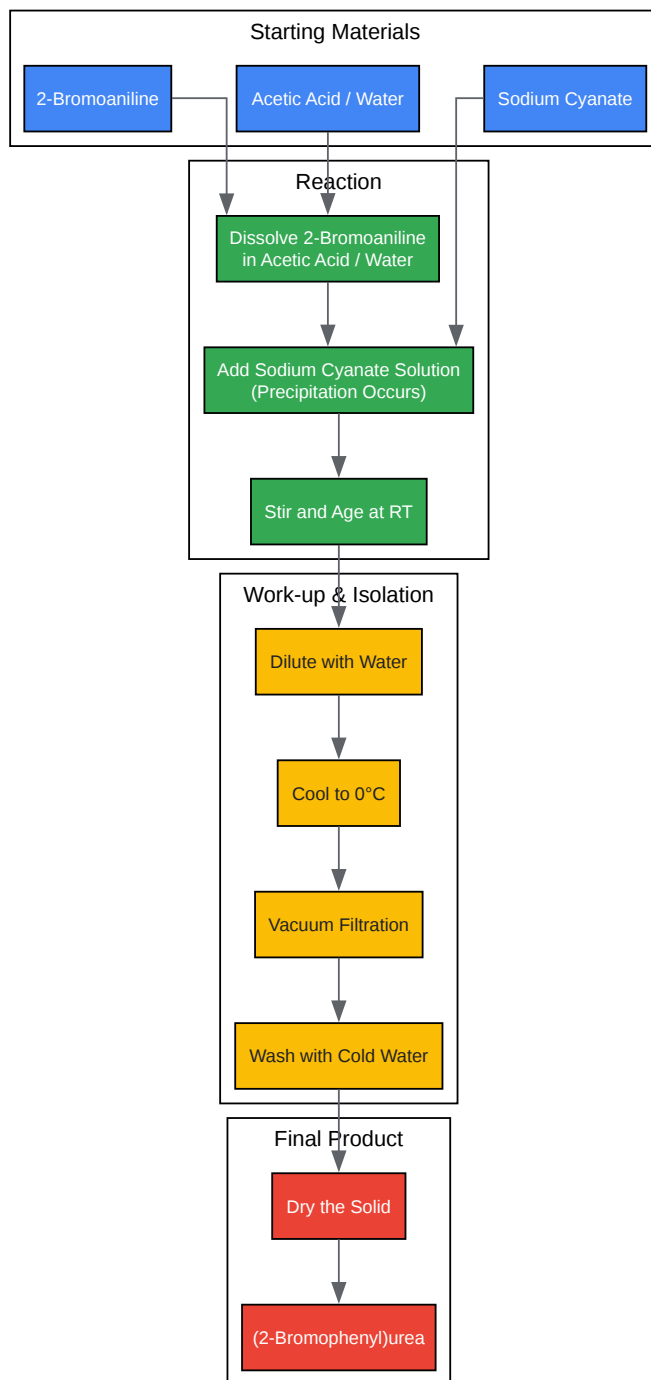
can be used as an alternative.[3]

- **Reaction:** Slowly add approximately 50 mL of the sodium cyanate solution to the stirring 2-bromoaniline solution. A white crystalline precipitate of **(2-Bromophenyl)urea** should begin to form. Once precipitation starts, add the remainder of the sodium cyanate solution rapidly with vigorous stirring.[3] The reaction is exothermic, and the temperature may rise to 50-55 °C.
- **Stirring and Aging:** Continue to stir the resulting thick, paste-like suspension for an additional 10 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.
- **Work-up:** Dilute the suspension with 200 mL of water and then cool the mixture to 0 °C in an ice bath.
- **Isolation of Crude Product:** Collect the crude **(2-Bromophenyl)urea** by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water.
- **Drying:** Dry the collected solid to a constant weight. The expected yield of crude **(2-Bromophenyl)urea** is in the range of 85-95%. The crude product is often sufficiently pure for many applications.
- **Purification (Optional):** For higher purity, the crude product can be recrystallized from aqueous ethanol.[3]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of **(2-Bromophenyl)urea**.

Synthesis of (2-Bromophenyl)urea Workflow

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Caption: A flowchart illustrating the synthesis of **(2-Bromophenyl)urea**.

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